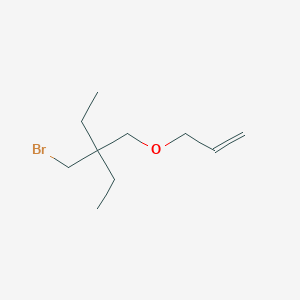
3-((Allyloxy)methyl)-3-(bromomethyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane is an organic compound with the molecular formula C8H15BrO It is a brominated derivative of butane, featuring both an allyloxy and a bromomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-ethyl-1-(prop-2-en-1-yloxy)butane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination reactions on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The allyloxy group can be oxidized to form epoxides or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF).
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination Reactions: Alkenes are the major products.
Oxidation: Epoxides and diols are common products.
Applications De Recherche Scientifique
2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce bromomethyl and allyloxy groups into drug candidates, potentially enhancing their biological activity.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-bromo-2-methylpropane: Similar in structure but lacks the allyloxy group.
2-bromo-2-methylbutane: Similar but with different alkyl substituents.
1-(bromomethyl)-2-(prop-2-en-1-yl)benzene: Contains a benzene ring instead of an alkyl chain.
Uniqueness
2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane is unique due to the presence of both a bromomethyl and an allyloxy group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H19BrO |
|---|---|
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
3-(bromomethyl)-3-(prop-2-enoxymethyl)pentane |
InChI |
InChI=1S/C10H19BrO/c1-4-7-12-9-10(5-2,6-3)8-11/h4H,1,5-9H2,2-3H3 |
Clé InChI |
AUHSAUJPGMJARQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(COCC=C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




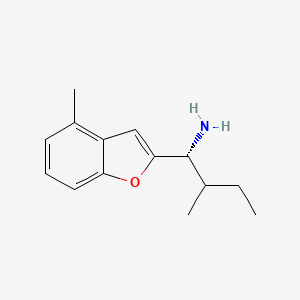
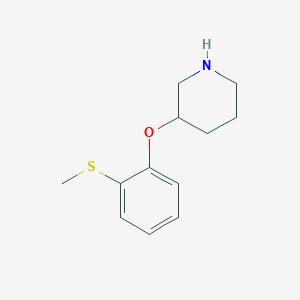

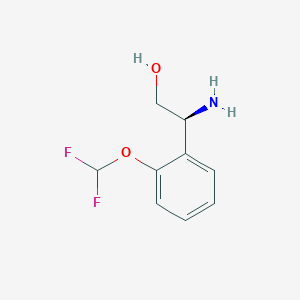
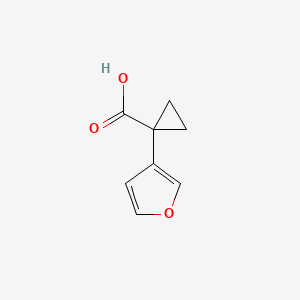





![(3AR,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13529837.png)

